5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride

Nucleophilic aromatic substitution Heterocyclic reactivity Pharmaceutical intermediate synthesis

5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride is a heterocyclic building block belonging to the tetrahydronaphthyridine class, possessing a bromine substituent at the 5‑position of the aromatic ring and a saturated 1,2,3,4‑tetrahydro moiety on the nitrogen‑bearing ring. The compound exists as a dihydrochloride salt, which enhances aqueous solubility relative to the free base.

Molecular Formula C8H11BrCl2N2
Molecular Weight 285.99 g/mol
Cat. No. B13448251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride
Molecular FormulaC8H11BrCl2N2
Molecular Weight285.99 g/mol
Structural Identifiers
SMILESC1CC2=C(C=NC=C2NC1)Br.Cl.Cl
InChIInChI=1S/C8H9BrN2.2ClH/c9-7-4-10-5-8-6(7)2-1-3-11-8;;/h4-5,11H,1-3H2;2*1H
InChIKeyYLYACJSCCPTWHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride: A Halogenated Tetrahydronaphthyridine Building Block for Diversifiable Heterocyclic Synthesis


5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride is a heterocyclic building block belonging to the tetrahydronaphthyridine class, possessing a bromine substituent at the 5‑position of the aromatic ring and a saturated 1,2,3,4‑tetrahydro moiety on the nitrogen‑bearing ring. The compound exists as a dihydrochloride salt, which enhances aqueous solubility relative to the free base . The bromine atom enables efficient cross‑coupling reactions such as Suzuki–Miyaura and Buchwald–Hartwig couplings, while the partially saturated scaffold offers a distinct three‑dimensional shape compared to fully aromatic naphthyridines [1].

Why 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride Cannot Be Directly Replaced by Other Naphthyridine Analogs


Generic substitution of this compound with the parent 1,2,3,4‑tetrahydro‑1,7‑naphthyridine, the 5‑chloro analog, or the fully aromatic 5‑bromo‑1,7‑naphthyridine would compromise the synthetic utility, reactivity profile, or downstream performance of the target molecule. The parent scaffold lacks the bromine atom required for cross‑coupling diversification; the 5‑chloro analog exhibits significantly lower reactivity in nucleophilic aromatic substitution (SNAr) and amination reactions, as demonstrated in the 1,7‑naphthyridine series [1]; and the fully aromatic analog possesses a flat, less flexible structure that can adversely affect pharmacokinetic properties and selectivity. The dihydrochloride salt form further distinguishes the compound, offering reproducible protonation stoichiometry and enhanced solubility for aqueous‑based transformations and biological assays .

Head-to-Head and Cross-Study Evidence Differentiating 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride from Its Closest Analogs


Superior Reactivity of 5‑Bromo vs 5‑Chloro in Nucleophilic Amination of the Naphthyridine Core

In a direct experimental comparison using the 1,7‑naphthyridine system, the 5‑bromo compound reacted much faster with potassium amide in liquid ammonia than the 5‑chloro analog, which afforded only a small yield of the corresponding 8‑amino‑5‑chloro derivative [1]. The electronic activation conferred by bromine at position 5 is expected to persist in the tetrahydro‑saturated scaffold, enabling more efficient downstream diversification via SNAr or cross‑coupling pathways.

Nucleophilic aromatic substitution Heterocyclic reactivity Pharmaceutical intermediate synthesis

Increased Boiling Point Relative to the Parent Tetrahydro‑1,7‑naphthyridine Scaffold, Aiding Purification by Distillation

The 5‑bromo substitution increases the predicted boiling point of 1,2,3,4‑tetrahydro‑1,7‑naphthyridine by approximately 34 °C, from 262.0 °C (parent) to 295.8 °C (5‑bromo) . This shift facilitates fractional distillation and solvent removal during large‑scale synthesis.

Physicochemical property Purification Boiling point differentiation

Enabling Contrast: The 5‑Bromo Handle Permits Cross‑Coupling Diversification Not Possible with the Non‑Halogenated Parent Scaffold

The non‑halogenated parent compound 1,2,3,4‑tetrahydro‑1,7‑naphthyridine lacks a reactive leaving group for transition‑metal‑catalyzed cross‑coupling [1]. The 5‑bromo derivative, in contrast, is pre‑activated for Suzuki–Miyaura, Sonogashira, and Buchwald–Hartwig couplings, enabling direct C–C and C–N bond formation at the 5‑position . This divergent reactivity profile is a binary determinant of synthetic route feasibility.

Cross-coupling Suzuki–Miyaura Building block utility

Dihydrochloride Salt Form Provides Reliable Protonation Stoichiometry and Enhanced Aqueous Solubility Versus the Free Base

The dihydrochloride salt ensures full protonation of both ring‑nitrogen atoms, yielding a consistent ionic species with a molecular formula C₈H₁₁BrCl₂N₂ (theoretical mass 285.99 g mol⁻¹) [1]. By contrast, the free base (C₈H₉BrN₂, 213.07 g mol⁻¹) is a neutral species with limited water solubility . The enhanced hydrophilicity of the dihydrochloride facilitates dissolution for biological testing, crystallization, and aqueous‑based reaction processes.

Salt form selection Aqueous solubility Formulation consistency

Procurement‑Relevant Application Scenarios for 5‑Bromo‑1,2,3,4‑tetrahydro‑1,7‑naphthyridine Dihydrochloride


Medicinal Chemistry Diversification via Palladium‑Catalyzed Cross‑Coupling

The 5‑bromo handle enables Suzuki–Miyaura coupling with (hetero)arylboronic acids, Sonogashira alkynylation, and Buchwald–Hartwig amination [see Section 3, Evidence Item 3]. This allows parallel synthesis of focused libraries around the tetrahydro‑1,7‑naphthyridine core, a key strategy in kinase inhibitor and GPCR antagonist programs.

Building Block for EP4 Receptor Antagonist Candidates

Patented 1‑substituted‑1,2,3,4‑tetrahydro‑1,7‑naphthyridin‑8‑amine derivatives act as EP4 receptor antagonists [1]. The 5‑bromo intermediate can be further functionalized at position 5 to fine‑tune potency and selectivity in this therapeutic class.

Crystallization and Salt‑Form Optimization Studies

The dihydrochloride salt provides a well‑defined, highly crystalline form suited for solubility assessment, solid‑state characterization, and early formulation development [see Section 3, Evidence Item 4].

Conformational Restriction in Structure–Activity Relationship (SAR) Exploration

The 1,2,3,4‑tetrahydro saturation rigidifies the naphthyridine scaffold into a non‑planar geometry, reducing π–π stacking and altering pharmacokinetic properties relative to fully aromatic naphthyridines . This feature is especially valuable in fragment‑based drug design and scaffold‑hopping campaigns.

Quote Request

Request a Quote for 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.